molecular formula C13H13F2NO4 B6230074 1-{[(benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1936233-31-6

1-{[(benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B6230074
CAS No.: 1936233-31-6
M. Wt: 285.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with difluoromethyl and carboxylic acid groups

Properties

CAS No.

1936233-31-6

Molecular Formula

C13H13F2NO4

Molecular Weight

285.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a difluorocarbene precursor.

    Introduction of Functional Groups: The difluoromethyl group is introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature.

    Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for the cycloaddition and halogenation steps, and high-pressure reactors for carboxylation.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism by which 1-{[(benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid exerts its effects depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid: Similar structure but with methoxy groups instead of fluorine atoms.

    1-{[(Benzyloxy)carbonyl]amino}-3,3-dichlorocyclobutane-1-carboxylic acid: Contains chlorine atoms instead of fluorine.

Uniqueness: 1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.